molecular formula C9H6BrNO3 B13116936 Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate

Cat. No.: B13116936
M. Wt: 256.05 g/mol
InChI Key: FMDKAXQOCUAWJC-UHFFFAOYSA-N
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Description

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that contains both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate typically involves the bromination of a furo[2,3-c]pyridine precursor followed by esterification. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The esterification step can be achieved using methanol and a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and palladium catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a carboxylic acid derivative.

Scientific Research Applications

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromopyridine-3-carboxylate
  • Methyl 2-bromothiazole-5-carboxylate
  • Methyl 5-aminopyridine-3-carboxylate

Uniqueness

Methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate is unique due to its fused furan and pyridine rings, which provide distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C9H6BrNO3

Molecular Weight

256.05 g/mol

IUPAC Name

methyl 3-bromofuro[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)7-2-5-6(10)4-14-8(5)3-11-7/h2-4H,1H3

InChI Key

FMDKAXQOCUAWJC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C(=CO2)Br

Origin of Product

United States

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